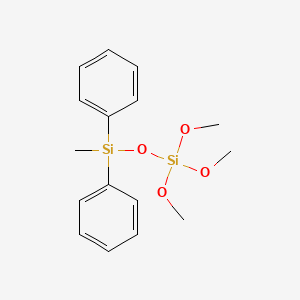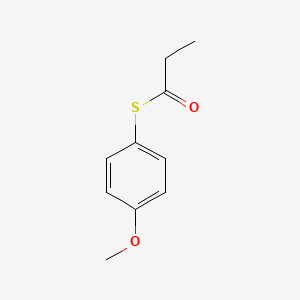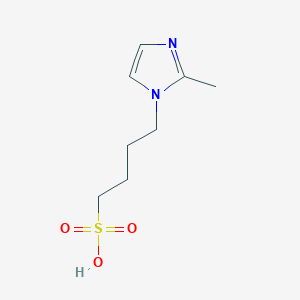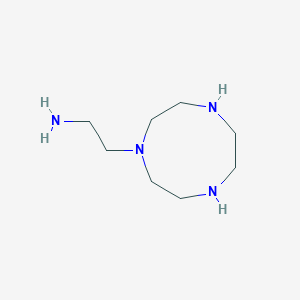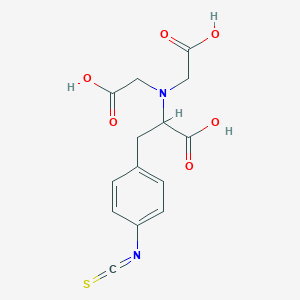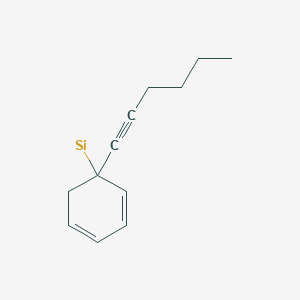
CID 78061269
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78061269” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes: The synthesis of CID 78061269 may involve multi-step organic reactions, starting from readily available precursors. Each step would be carefully controlled to ensure the desired chemical transformations.
Reaction Conditions: The reactions might require specific conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the desired chemical changes.
Chemical Reactions Analysis
CID 78061269 undergoes various types of chemical reactions, including but not limited to:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 78061269 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on different biological systems.
Industry: In industrial settings, this compound might be used in the production of other chemicals or materials.
Mechanism of Action
The mechanism of action of CID 78061269 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
CID 78061269 can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with comparable chemical structures or properties. The comparison would focus on aspects such as:
Chemical Structure: Differences in the chemical structure that confer unique properties to this compound.
Reactivity: Variations in reactivity and the types of reactions each compound undergoes.
Similar Compounds
Some similar compounds to this compound include:
CID 71297889:
Cyclohexanecarboxylic acid: Another compound that undergoes similar types of chemical reactions.
By understanding the unique properties and applications of this compound, researchers can better utilize this compound in their scientific endeavors.
Properties
Molecular Formula |
C12H15Si |
|---|---|
Molecular Weight |
187.33 g/mol |
InChI |
InChI=1S/C12H15Si/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h5,7-8,10H,2-4,11H2,1H3 |
InChI Key |
ZLYTUKYRSXHPSV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC1(CC=CC=C1)[Si] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


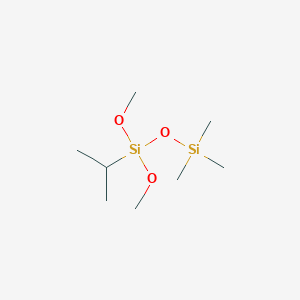
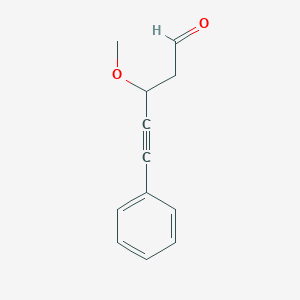
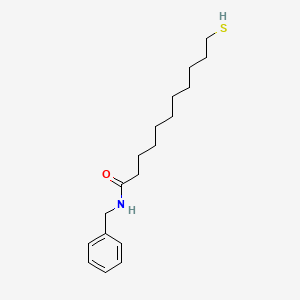
![1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene](/img/structure/B14280388.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
![2-{4-[(4-Methylphenyl)methoxy]phenyl}-1,3-oxathiolane](/img/structure/B14280414.png)
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
